molecular formula C23H26BrN5O4 B11668924 N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide

N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide

Cat. No.: B11668924
M. Wt: 516.4 g/mol
InChI Key: BHUOCGPYSMQTOQ-UHFFFAOYSA-N
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Description

N’-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a brominated indole core, a piperazine moiety, and a dimethoxybenzohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the Piperazine Moiety: The brominated indole is reacted with 4-methylpiperazine in the presence of a base to form the desired piperazine-substituted indole.

    Formation of the Hydrazide: The final step involves the reaction of the piperazine-substituted indole with 3,4-dimethoxybenzohydrazide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the hydrazide or piperazine moieties.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Pharmacology: It can be used to study the interactions with various biological targets, including enzymes, receptors, and ion channels.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The brominated indole core may facilitate binding to these targets, while the piperazine and hydrazide moieties may modulate the compound’s activity and selectivity. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(3Z)-5-chloro-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide
  • N’-{(3Z)-5-fluoro-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide

Uniqueness

N’-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide is unique due to the presence of the bromine atom in the indole core, which may confer distinct chemical and biological properties compared to its chloro- and fluoro-substituted analogs. The combination of the brominated indole core with the piperazine and hydrazide moieties also contributes to its uniqueness and potential versatility in various applications.

Properties

Molecular Formula

C23H26BrN5O4

Molecular Weight

516.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-3,4-dimethoxybenzamide

InChI

InChI=1S/C23H26BrN5O4/c1-27-8-10-28(11-9-27)14-29-18-6-5-16(24)13-17(18)21(23(29)31)25-26-22(30)15-4-7-19(32-2)20(12-15)33-3/h4-7,12-13,31H,8-11,14H2,1-3H3

InChI Key

BHUOCGPYSMQTOQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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